4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide
Description
4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide is a synthetic organic compound that features a unique combination of a pyrazole ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and amide functional groups within the molecule suggests that it may exhibit interesting reactivity and biological activity.
Properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(1,2,4-triazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N7O3/c17-9(13-15-6-10-11-7-15)2-1-3-14-5-8(4-12-14)16(18)19/h4-7H,1-3H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZGLGGMPYAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)NN2C=NN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with a nitrile under acidic conditions.
Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the triazole derivative using a suitable coupling reagent, such as carbodiimide, to form the desired butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, alkyl halides.
Major Products
Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be investigated for its potential as a bioactive molecule. The presence of both pyrazole and triazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The nitro group and the triazole ring are known to be present in various pharmacologically active compounds, suggesting that this molecule could exhibit interesting biological activity.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure may allow for the design of polymers, coatings, or other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the triazole ring could participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-(4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the triazole ring, which may result in different reactivity and biological activity.
N-(4H-1,2,4-triazol-4-yl)butanamide: Lacks the nitro-substituted pyrazole ring, which may affect its chemical and biological properties.
4-(4-amino-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide: The amino group may result in different reactivity compared to the nitro group.
Uniqueness
The uniqueness of 4-(4-nitro-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)butanamide lies in its combination of a nitro-substituted pyrazole ring and a triazole ring. This dual functionality allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
